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Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology
studies of Oxaydo, an immediate-release oral formulation of oxycodone hydrochloride. The
information herein is compiled from publicly available data, including regulatory documents and
scientific literature, to support researchers, scientists, and drug development professionals in
understanding the preclinical safety profile of this opioid analgesic.

Executive Summary

Oxycodone, the active pharmaceutical ingredient in Oxaydo, is a semi-synthetic opioid agonist
with well-established analgesic properties. The preclinical safety evaluation of oxycodone has
been conducted across various animal models to characterize its toxicological profile. Key
findings from these studies indicate that the primary toxicity of oxycodone is related to its
pharmacological activity as a p-opioid receptor agonist, with the central nervous and respiratory
systems being the principal targets. Nonclinical studies have assessed acute, sub-chronic, and
reproductive toxicity, as well as genotoxicity and safety pharmacology. While specific toxicology
studies on the final Oxaydo formulation are not extensively available in the public domain, the
safety profile is largely based on the active ingredient, oxycodone HCI.

Nonclinical Toxicology
Acute Toxicity
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Single-dose toxicity studies have been conducted to determine the maximum non-lethal dose
and to characterize the signs of acute toxicity.

Table 1: Acute Toxicity of Oxycodone

Species Route Parameter Value Observations

Immediate CNS
depression,

Rat Oral LD50 >100 mg/kg[1] circulatory
collapse at lethal

doses.[2]

Signs consistent

Mouse Oral LD50 >35 mg/kg[1] with opioid
toxicity.
5 mg/kg (in
Maximum Non- combination with Immediate CNS
Rat (Female) Oral ]
Lethal Dose 400 mg/kg depression.[2]
ibuprofen)[2]

6.25 mg/kg (in

Maximum Non- combination with  Immediate CNS
Rat (Male) Oral )
Lethal Dose 500 mg/kg depression.[2]
ibuprofen)[2]

A standardized acute toxicity study is generally performed in rodents (e.g., Sprague-Dawley
rats). Animals are administered a single oral dose of the test substance. Key elements of the
protocol include:

e Animals: Healthy, young adult rodents, fasted overnight.

e Dose Administration: The substance is administered by oral gavage. A range of doses is
used to determine the lethal dose.

» Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically
for 14 days.
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» Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the study.

Acute Toxicity Study Workflow

Animal Acclimation > Fasting P Dose Administration »{ Clinical Observation »-| Necropsy

Click to download full resolution via product page

General workflow for an acute toxicity study.

Repeat-Dose Toxicity

Repeat-dose studies are designed to characterize the toxicological effects of a substance after

prolonged exposure.

Table 2: Repeat-Dose Toxicity of Oxycodone
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. . Dose Key
Species Duration Route T NOAEL
Levels Findings
Stereotypic
behavior,
increased/de
creased Not
1.6, 4.0, 10,
activity, established
Rat 3 months Oral 25
postural (<1.6

mg/kg/day[1
glkg/day[1] rigidity, pale  mg/kg/day)

extremities at

=21.6
mg/kg/day.[1]
Dark, tar-like
Upto 0.25 stools and
mg/kg/day fecal occult
oxycodone blood, Not
Dog 28 days Oral i ) )
(with 20 consistent established
mg/kg/day with
ibuprofen)[2] gastrointestin

al irritation.[2]

e Animals: Groups of male and female rats.
o Dose Administration: Daily oral administration (gavage) of oxycodone for 90 days.

o Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology,
hematology, clinical chemistry, urinalysis.

o Pathology: Gross necropsy, organ weights, and histopathological examination of a
comprehensive list of tissues.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a substance to induce
mutations or chromosomal damage.
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Table 3: Genetic Toxicology of Oxycodone

Metabolic
Assay System L Result
Activation
Bacterial Reverse L . . . .
) S. typhimurium, E. coli ~ With & Without Negative[3]
Mutation (Ames)
Mouse Lymphoma In vitro With Positive[3]
Chromosomal ) Positive (clastogenic)
] Human Lymphocytes With
Aberration at 21250 pg/mL[3]
Negative for structural
Chromosomal ) aberrations, but
) Human Lymphocytes Without -
Aberration positive for
polyploidy[3]

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a substance on fertility and fetal development.

Table 4: Reproductive and Developmental Toxicity of Oxycodone
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Study Type Species Doses Key Findings NOAEL
Fertility and Early No effect on
Embryonic Rat < 8 mg/kg/day[3] male or female 8 mg/kg/day[3]
Development fertility.[3]
No evidence of
Embryo-Fetal -
Rat < 8 mg/kg/day[3] harm to the Not specified
Development
fetus.[3]
No evidence of
Embryo-Fetal ) <125 B
Rabbit harm to the Not specified
Development mg/kg/day[3]
fetus.[3]
No drug-related
effects on
Pre- and Post- reproductive
-~ 2 mg/kg/day (F1
Natal Rat Not specified performance or

Development

long-term

development of

pups.[3]

generation)[1]

Animals: Pregnant female rats or rabbits.

Dose Administration: Daily oral administration of oxycodone during the period of

organogenesis.

Endpoints (Maternal): Clinical signs, body weight, food consumption, and necropsy.

Endpoints (Fetal): Number of corpora lutea, implantations, resorptions, live/dead fetuses,

fetal weight, and external, visceral, and skeletal examinations for malformations.
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Workflow for an embryo-fetal development toxicity study.

Carcinogenicity

Long-term studies in animals to evaluate the carcinogenic potential of oxycodone have not
been conducted.[3]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable
pharmacodynamic effects of a substance on vital physiological functions.

Central Nervous System (CNS)
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As a p-opioid agonist, oxycodone's primary effects are on the CNS. These include analgesia,
drowsiness, changes in mood, and euphoria.[2] High doses can produce convulsions in
animals.[2]

Cardiovascular System

In supine individuals, therapeutic doses of p-opioids like oxycodone do not significantly alter
blood pressure or heart rate.[2] However, they can cause peripheral vasodilation and inhibit
baroreceptor reflexes, which may lead to orthostatic hypotension.[2]

Respiratory System

The primary safety concern with opioids is respiratory depression, which is caused by a direct
action on the brainstem respiratory centers.[2] This involves a reduction in the responsiveness
of these centers to increases in carbon dioxide tension.[4]

Opioid-Induced Respiratory Depression

Oxycodone

Mu-Opioid Receptor (Brainstem)

Reduced Responsiveness to CO2

Decreased Respiratory Rate

Respiratory Depression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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